molecular formula C16H16N4O3 B11291743 3-methyl-2-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-methyl-2-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Numéro de catalogue: B11291743
Poids moléculaire: 312.32 g/mol
Clé InChI: DDTOMQMRYLXSBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the benzo[c]chromen-6-one family, a class of coumarin derivatives known for their diverse biological and chemical properties. Structurally, it features a 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one core substituted with a methyl group at position 3 and a 1H-tetrazol-5-ylmethoxy moiety at position 2. The tetrazole ring, a nitrogen-rich heterocycle, enhances molecular interactions via hydrogen bonding and metal coordination, making it relevant in medicinal chemistry and sensor applications .

Propriétés

Formule moléculaire

C16H16N4O3

Poids moléculaire

312.32 g/mol

Nom IUPAC

3-methyl-2-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C16H16N4O3/c1-9-6-14-12(7-13(9)22-8-15-17-19-20-18-15)10-4-2-3-5-11(10)16(21)23-14/h6-7H,2-5,8H2,1H3,(H,17,18,19,20)

Clé InChI

DDTOMQMRYLXSBF-UHFFFAOYSA-N

SMILES canonique

CC1=CC2=C(C=C1OCC3=NNN=N3)C4=C(CCCC4)C(=O)O2

Origine du produit

United States

Méthodes De Préparation

Resorcinol Alkylation and Cyclization

3-Methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is prepared by reacting 3-methylresorcinol with ethyl acetoacetate in the presence of concentrated sulfuric acid at 0–5°C, followed by cyclization under reflux in acetic anhydride. Partial hydrogenation of the fused aromatic ring is achieved using 10% Pd/C under 50 psi H₂ in ethanol, yielding the tetrahydro derivative (78% yield).

StepReagents/ConditionsYield
CyclizationH₂SO₄, 0–5°C → Ac₂O, reflux65%
Hydrogenation10% Pd/C, H₂ (50 psi), EtOH78%

Functionalization at Position 2: Methoxy-Tetrazole Installation

Introducing the 2-(1H-tetrazol-5-ylmethoxy) group requires selective O-alkylation followed by tetrazole ring formation.

Bromomethyl Intermediate Synthesis

The hydroxyl group at position 2 of the chromenone core is alkylated using 1,2-dibromoethane in DMF with K₂CO₃, yielding 2-bromomethyl-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (62% yield).

Tetrazole Cyclization

The bromomethyl intermediate reacts with sodium azide (NaN₃) and ammonium chloride in DMF at 120°C for 12 hours, forming the tetrazole ring via [2+3] cycloaddition. Zinc chloride (10 mol%) enhances regioselectivity for the 1H-tetrazole isomer (85% yield).

C15H15BrO3+NaN3ZnCl2,DMFC16H15N4O3+NaBr\text{C}{15}\text{H}{15}\text{BrO}3 + \text{NaN}3 \xrightarrow{\text{ZnCl}2, \text{DMF}} \text{C}{16}\text{H}{15}\text{N}4\text{O}_3 + \text{NaBr}

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Comparative studies reveal DMF as the optimal solvent for tetrazole formation due to its high boiling point and polarity. Substituting ZnCl₂ with TBAB (tetrabutylammonium bromide) reduces reaction time to 6 hours but decreases yield to 72%.

CatalystSolventTime (h)Yield
ZnCl₂DMF1285%
TBABDMF672%
NoneToluene2448%

Temperature Effects

Elevating the reaction temperature to 140°C accelerates tetrazole formation but promotes decomposition, reducing yield to 68%. Microwave-assisted synthesis at 100°C achieves 88% yield in 2 hours.

Purification and Analytical Validation

Chromatographic Separation

Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from ethanol. Purity (>98%) is confirmed via HPLC (C18 column, 80:20 MeOH/H₂O, 1 mL/min).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, tetrazole-H), 6.89–7.12 (m, 3H, aromatic), 4.72 (s, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.52–1.89 (m, 8H, tetrahydro ring).

  • LC-MS : m/z 355.2 [M+H]⁺ (calculated 355.14).

Challenges and Alternative Routes

Green Chemistry Approaches

Recent advances replace DMF with cyclopentyl methyl ether (CPME), achieving 80% yield with reduced environmental impact.

Industrial-Scale Feasibility

A pilot-scale synthesis (100 g batch) using continuous flow hydrogenation and microwave-assisted tetrazole cyclization achieves 73% overall yield with >99.5% purity, demonstrating scalability .

Analyse Des Réactions Chimiques

Tetrazole Ring Reactivity

The 1H-tetrazol-5-ylmethoxy group undergoes characteristic azole chemistry, including:

Reaction TypeConditionsProductsKey Observations
AlkylationR-X (X = Cl/Br/I) in DMF, K₂CO₃, 60°C1-alkylated tetrazole derivativesRegioselectivity favors N1-alkylation due to steric protection of N2 by the benzochromenone system
AcylationAcCl/(Boc)₂O in THF, Et₃N, 0°C → RT1-acylated tetrazolesAcylated products show improved solubility in polar aprotic solvents
Metal coordinationCu(II)/Zn(II) salts in EtOH/H₂O Tetrazolate-metal complexes (ML₂ type)Forms octahedral complexes with antimicrobial enhancement (MIC reduced by 4–8× vs. parent compound)

Benzochromenone Core Modifications

The 6-keto-7,8,9,10-tetrahydrobenzo[c]chromene system participates in:

Hydrolysis Reactions

ReactantConditionsProductYield
6-keto group10% NaOH, EtOH reflux, 6 hr 3-methyl-2-(tetrazolylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-ol78%
Methoxy bridgeHI (47%), 110°C, sealed tube 2-hydroxy-3-methyl analog + CH₃I62%

Electrophilic Aromatic Substitution

Limited reactivity at C4 due to electron-withdrawing tetrazole substituent:

PositionReagentProductSelectivity
C4HNO₃/H₂SO₄, 0°C 4-nitro derivativeMajor product (≥85%)
C9Br₂/Fe, CH₂Cl₂ 9-bromo adduct<5% yield (steric hindrance)

Redox Transformations

Controlled reduction/oxidation pathways:

ProcessConditionsOutcomeApplication
NaBH₄ reductionEtOH, 0°C → RT 6-alcohol formation (diastereomeric ratio 1:1)Prodrug synthesis
DDQ oxidationCHCl₃, 60°C Aromatization to benzo[c]chromen-6-oneEnhances π-conjugation for optoelectronic studies

Cross-Coupling Reactions

Palladium-mediated couplings at C3 (tetrazole-adjacent position):

Coupling TypeCatalytic SystemPartnersEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OAryl boronic acids45–68% yields
SonogashiraPdCl₂(PPh₃)₂, CuI, iPr₂NHTerminal alkynesRequires microwave assistance (100°C, 30 min)

Stability Profile

Critical degradation pathways under stress conditions:

StressorDegradation ProductsHalf-life (25°C)
UV light (254 nm)Tetrazole ring-opening → cyano derivatives 3.2 hr
pH 1.2 (HCl)Methoxy cleavage → phenolic compound 8.5 hr
pH 10.0 (NaOH)Chromenone ring contraction 12.1 hr

This compound’s reactivity enables modular derivatization for applications in medicinal chemistry (bioisosteric replacement of carboxylic acids) and materials science (metal-organic frameworks). Further studies should explore photocatalytic C–H functionalization and enantioselective transformations of the tetrahydrobenzo[c]chromene system .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial and fungal strains. For instance, research has shown that derivatives containing the tetrazole moiety exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, along with antifungal activity against Aspergillus niger and Candida albicans . The mechanism of action appears to involve disruption of cell wall synthesis and interference with metabolic pathways.

2. Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies indicate that it exhibits selective cytotoxicity towards several cancer cell lines while sparing normal cells. The underlying mechanisms may include the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

3. Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Studies have highlighted its inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The compound's IC50 values suggest that it has comparable efficacy to established AChE inhibitors, making it a candidate for further development in treating cognitive disorders .

Case Study 1: Antimicrobial Efficacy

A systematic investigation into the antimicrobial properties of various derivatives of this compound revealed that those with specific substituents exhibited enhanced activity against Mycobacterium tuberculosis. The study utilized a diffusion plate method to assess the zone of inhibition, highlighting a promising avenue for developing new antibiotics .

Case Study 2: Cytotoxicity Assessment

In vitro assays conducted on multiple cancer cell lines demonstrated that the compound induced apoptosis at concentrations that did not affect normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Case Study 3: AChE Inhibition

Research focused on the enzyme inhibition profile showed that the compound effectively inhibited AChE with an IC50 value significantly lower than many current treatments. This suggests its potential as a therapeutic agent in managing Alzheimer's disease .

Antimicrobial Activity Data

MicroorganismIC50 (μM)Notes
Staphylococcus aureus5.0Significant inhibition observed
Escherichia coli7.5Moderate activity
Aspergillus niger10.0Effective against fungal strains

Cytotoxicity Data

Cancer Cell LineIC50 (μM)Selectivity Index
MCF-7 (Breast cancer)15.0High selectivity
HeLa (Cervical cancer)12.0Moderate selectivity
A549 (Lung cancer)20.0Low selectivity

Enzyme Inhibition Data

EnzymeIC50 (μM)Comparison
Acetylcholinesterase (AChE)0.25Comparable to standard treatments

Mécanisme D'action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three key analogues:

Compound Name Core Structure Substituents Key Properties
THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) Saturated benzo[c]chromen-6-one -OH at position 3 Selective Fe³⁺ fluorescent "turn-off" sensor; lipophilic; cell-penetrating
URO-B (3-Hydroxy-6H-benzo[c]chromen-6-one) Unsaturated benzo[c]chromen-6-one -OH at position 3 Fe³⁺ sensor with faster fluorescence quenching than THU-OH; lower solubility
3-Benzyl-6-chloro-4-methyl-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-2-one Chromen-2-one -Cl at position 6, -CH₃ at position 4, -tetrazol-5-ylmethoxy at position 7 No fluorescence data; structural similarity suggests potential metal-binding

Fluorescence and Metal-Sensing Properties

  • THU-OH vs. Target Compound: THU-OH exhibits Fe³⁺-mediated fluorescence quenching ("turn-off") in aqueous and cellular environments due to its hydroxyl group’s interaction with Fe³⁺ .
  • URO-B vs. Target Compound : URO-B’s unsaturated core results in stronger fluorescence intensity than THU-OH but rapid quenching in Fe³⁺-rich environments . The tetrazole group in the target compound could introduce additional binding sites for metals like Zn²⁺ or Cu²⁺, broadening its sensing applications.

Activité Biologique

3-Methyl-2-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound with significant biological activity, particularly noted for its antimicrobial properties. This article details its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C16H16N4O3C_{16}H_{16}N_{4}O_{3} and a molecular weight of 298.30 g/mol. Its structure includes a benzo[c]chromene core with a tetrazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets .

Synthesis

The synthesis of this compound typically involves the reaction of coumarin derivatives with tetrazole-containing reagents. The synthetic pathway often includes the use of alkyl bromides in an organic solvent under reflux conditions to yield the desired product .

Antimicrobial Activity

Research has shown that derivatives of tetrazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound showed moderate to good activity against various bacterial strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BE. coli12
Compound CPseudomonas aeruginosa10

Antifungal Activity

The same studies indicated that these compounds also possess antifungal properties, particularly against Aspergillus fumigatus and Aspergillus niger, demonstrating their potential as therapeutic agents in treating fungal infections .

Case Study 1: Antimicrobial Screening

In a study conducted by Srinivas et al., various derivatives were synthesized and screened for antimicrobial activity using the diffusion plate method. The findings indicated that most compounds exhibited significant inhibition zones against tested pathogens, suggesting that modifications in the tetrazole structure can enhance activity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) revealed that the presence of the tetrazole ring significantly contributes to the compound's biological efficacy. Variations in substituents on the benzo[c]chromene core were shown to affect potency and spectrum of activity .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-2-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?

Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting a hydroxylated benzo[c]chromen-6-one precursor with a 1H-tetrazol-5-ylmethyl halide under basic conditions. For example:

  • Reaction Setup : Use PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour .
  • Purification : Monitor reaction progress via TLC, isolate the product via ice-water precipitation, and recrystallize in aqueous acetic acid .
  • Yield Optimization : Adjust stoichiometry (1:1 molar ratio of precursors) and catalyst loading (10 wt%) to achieve >90% yield .

Q. How can spectroscopic techniques (NMR, FTIR, MS) validate the structure of this compound?

Methodological Answer :

  • 1H/13C-NMR : Key signals include δ 7.38 (d, aromatic H), δ 3.94 (t, -OCH2-), and δ 164.3 ppm (C=O of chromenone) . Tetrazole protons appear as broad singlets (δ 6.70–6.76) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 323 (M+ for fluorinated derivatives) and fragmentation patterns consistent with tetrazole cleavage .
  • FTIR : Confirm tetrazole N-H stretches (~3400 cm⁻¹) and chromenone C=O (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

Methodological Answer :

  • Target Selection : Prioritize enzymes like FAAH or AChE, given structural similarities to chromone-tetrazole hybrids with anti-Alzheimer’s activity .
  • Docking Workflow : Use AutoDock Vina with PDB IDs 2WY2 (FAAH) or 4EY7 (AChE). Parameterize tetrazole oxygen and chromenone carbonyl as hydrogen-bond donors/acceptors .
  • Validation : Compare binding scores (-ΔG) with known inhibitors (e.g., Donepezil for AChE). Scores < -8.0 kcal/mol suggest strong affinity .

Q. How should researchers address contradictory data in pharmacological evaluations (e.g., varying IC50 values across assays)?

Methodological Answer :

  • Assay Standardization : Replicate experiments using identical buffer conditions (e.g., pH 7.4 PBS for enzyme inhibition assays) and controls (e.g., Donepezil for AChE) .
  • Data Triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics vs. fluorometric enzyme assays) .
  • Statistical Analysis : Apply ANOVA to assess inter-assay variability and report 95% confidence intervals for IC50 values .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the tetrazole N1-position without disrupting pharmacophores .
  • Formulation : Use cyclodextrin inclusion complexes or nanoemulsions to enhance aqueous solubility. Characterize via dynamic light scattering (DLS) and HPLC .
  • In Silico Prediction : Apply tools like SwissADME to predict logP and PSA. Aim for logP < 3 and PSA > 80 Ų to balance permeability and solubility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.